2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for aromatic compounds bearing multiple substituents. The compound is classified as a benzenesulfonyl chloride derivative, with the benzene ring serving as the core structural unit. The numbering system begins with the sulfonyl chloride group as the principal functional group, establishing position 1 as the carbon bearing the sulfonyl moiety.
The structural classification reveals several key features that distinguish this compound within the broader category of nitrobenzenesulfonyl chlorides. The molecular formula C₇H₅ClFNO₄S indicates the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 253.63-253.64 grams per mole across multiple sources.
The compound exhibits a complex substitution pattern that can be analyzed through various structural representation methods. The Simplified Molecular Input Line Entry System notation is recorded as O=S(C1=CC(C)=C(N+=O)C=C1F)(Cl)=O, which provides a complete description of the molecular connectivity. The International Chemical Identifier key WQKRETPWYPJFPV-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
Multiple chemical databases recognize alternative nomenclature forms for this compound, including variations in the spelling of "sulfonyl" versus "sulphonyl" and different positional descriptors. The compound may also be referenced as 2-fluoro-5-methyl-4-nitrobenzenesulfonyl chloride in some databases, reflecting international variations in chemical nomenclature conventions.
Historical Context and Development
The historical development of this compound reflects the broader evolution of fluorinated aromatic chemistry and specialized sulfonyl chloride synthesis. While specific historical documentation for this particular compound is limited in the available literature, its development can be understood within the context of advances in selective fluorination techniques and multi-step aromatic substitution methodologies that emerged throughout the latter half of the twentieth century.
The synthesis of complex nitrobenzenesulfonyl chlorides has roots in early sulfonic acid chemistry, with fundamental synthetic approaches being established through pioneering work on simpler analogs. The development of methods for introducing fluorine substituents into aromatic rings represented a significant advancement that enabled the preparation of compounds like this compound. Patent literature indicates that related fluorinated nitrobenzenesulfonyl chlorides have been subjects of industrial interest, particularly in the development of pharmaceutical intermediates and specialty chemicals.
Contemporary research has expanded the synthetic accessibility of this compound through improved methodologies for selective aromatic substitution. The integration of modern fluorination techniques with traditional sulfonyl chloride chemistry has enabled more efficient synthetic routes, contributing to increased availability and broader application of this specialized compound. Current synthetic approaches benefit from decades of accumulated knowledge regarding regioselective substitution patterns and functional group compatibility in multi-substituted aromatic systems.
The compound's emergence as a synthetic intermediate reflects ongoing trends in medicinal chemistry toward more sophisticated molecular frameworks. The specific combination of substituents present in this compound provides synthetic chemists with unique opportunities for further elaboration, contributing to its continued relevance in contemporary organic synthesis applications.
Registry Information and Identification Parameters
Comprehensive registry information for this compound is maintained across multiple international chemical databases and regulatory systems. The Chemical Abstracts Service registry number 1803585-04-7 serves as the primary identifier for this compound in most commercial and academic databases. This registry number provides unambiguous identification and facilitates accurate communication regarding the compound across different organizations and jurisdictions.
The Molecular Design Limited number MFCD28797548 provides an additional layer of identification within specialized chemical databases. This identifier is particularly valuable for researchers working with chemical informatics systems and computational chemistry applications, as it enables precise retrieval of structural and property data from integrated database systems.
Table 1: Primary Identification Parameters
Additional identification parameters include various structural descriptors that facilitate database searches and chemical informatics applications. The International Chemical Identifier string InChI=1S/C7H5ClFNO4S/c1-4-2-7(15(8,13)14)5(9)3-6(4)10(11)12/h2-3H,1H3 provides a standardized representation of the molecular structure that enables automated processing by chemical software systems. These standardized identifiers are essential for maintaining data integrity across different chemical databases and ensuring accurate cross-referencing of research findings.
The compound is also cataloged under various commercial supplier identification systems, with catalog numbers varying between different chemical vendors. This commercial registry information is crucial for researchers seeking to obtain the compound for experimental work, as it enables precise ordering and quality specification from chemical suppliers.
Isomeric Variations and Related Sulfonyl Chlorides
The structural complexity of this compound necessitates careful consideration of its relationship to other isomeric forms and structurally related sulfonyl chlorides. Understanding these relationships provides important context for synthetic planning and property prediction, as closely related compounds often exhibit similar reactivity patterns while displaying subtle but significant differences in their chemical behavior.
Constitutional isomers of this compound would involve different arrangements of the same substituents around the benzene ring, though the specific combination of fluorine, methyl, nitro, and sulfonyl chloride groups limits the number of possible isomeric arrangements. The positioning of these substituents significantly influences the electronic properties of the aromatic system, with different substitution patterns producing compounds with distinct reactivity profiles and physical properties.
Table 2: Related Nitrobenzenesulfonyl Chloride Compounds
The relationship between this compound and its structural analogs reveals important trends in how substituent effects influence molecular properties. Compounds lacking the methyl group, such as 2-Fluoro-4-nitrobenzenesulfonyl chloride, exhibit different electronic distributions and corresponding changes in reactivity. Similarly, analogs with different halogen substitution patterns, such as 4-Fluoro-3-nitrobenzenesulfonyl chloride, demonstrate how positional effects can dramatically alter chemical behavior.
The presence of multiple electron-withdrawing groups in these compounds creates strongly electrophilic aromatic systems that exhibit enhanced reactivity toward nucleophilic substitution reactions. The specific arrangement of substituents in this compound represents a particularly interesting case, as the electron-donating methyl group partially counteracts the strong electron-withdrawing effects of the fluorine, nitro, and sulfonyl chloride groups.
Contemporary research has identified several closely related compounds that serve similar synthetic functions while offering different reactivity profiles. These structural analogs provide synthetic chemists with a range of options for optimizing reaction conditions and achieving desired selectivity in complex synthetic transformations. The systematic study of these relationships continues to inform the development of new synthetic methodologies and the design of improved synthetic intermediates for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-7(15(8,13)14)5(9)3-6(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKRETPWYPJFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-04-7 | |
| Record name | 2-fluoro-5-methyl-4-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride typically involves the following steps:
Nitration: The starting material, 2-Fluoro-5-methylbenzenesulphonyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorosulfonation: The nitrated product is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the sulphonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulphonamides, sulphonate esters, and sulphonate thioesters.
Reduction: Formation of 2-Fluoro-5-methyl-4-aminobenzenesulphonyl chloride.
Oxidation: Formation of 2-Fluoro-5-carboxy-4-nitrobenzenesulphonyl chloride.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients :
- This compound serves as a key intermediate in the synthesis of several pharmaceutical agents. Its sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities, which are critical in many therapeutic compounds. For example, derivatives of sulfonamides have been studied for their anti-inflammatory and antibacterial properties .
-
Potential Neurodevelopmental Disorder Treatments :
- Recent studies have explored the use of compounds derived from 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in treating neurodevelopmental disorders. These studies indicate promising results in preclinical models, suggesting that modifications to this compound could yield effective treatments for conditions such as autism spectrum disorders .
- Anticancer Research :
Agricultural Applications
- Pesticide Development :
- Herbicide Formulations :
Analytical Chemistry Applications
- Labeling Reagents :
- Chemical Analysis :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulphonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable reagent in organic synthesis. The nitro group also contributes to its reactivity by undergoing reduction and other transformations.
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Chloro-4-fluorobenzenesulfonyl chloride (CAS 387727-43-7): Lacks nitro and methyl groups but shares chlorine and fluorine substituents.
4-Nitrobenzenesulfonyl chloride : Contains a nitro group but lacks fluorine and methyl substituents.
Table 1: Comparative Properties
Key Findings:
- Nitro Group Impact : The nitro group in this compound significantly enhances electrophilicity compared to 2-chloro-4-fluorobenzenesulfonyl chloride, enabling faster reactions with nucleophiles like amines . However, its reactivity is slightly reduced compared to 4-nitrobenzenesulfonyl chloride due to steric hindrance from the methyl group .
- Methyl Group Influence : The methyl group at position 5 introduces steric hindrance, slowing reactions compared to unhindered analogs like 4-nitrobenzenesulfonyl chloride. However, its electron-donating effect is offset by the stronger electron-withdrawing nitro group .
- Fluorine vs.
Biological Activity
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClFNOS
- Molecular Weight : 227.64 g/mol
- IUPAC Name : 2-fluoro-5-methyl-4-nitrobenzenesulfonyl chloride
The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Nitration : Introduction of a nitro group at the 4-position of a substituted phenol.
- Fluorination : Use of fluorinating agents to introduce the fluorine atom at the 2-position.
- Sulfonation : Reaction with chlorosulfonic acid to form the sulfonyl chloride.
These steps can be optimized to improve yield and purity, as indicated in various studies focusing on similar compounds .
Biological Activity
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Research has demonstrated that sulfonyl chlorides can exhibit antimicrobial properties. The compound's structure suggests potential activity against bacterial strains due to the presence of the nitro group, which is known for its role in antibiotic activity .
Inhibition Studies
In vitro studies have shown that derivatives of this compound can inhibit specific biological targets. For instance, compounds with similar structures have been tested for their inhibitory effects on various enzymes and transporters, such as NKCC1 (Na-K-Cl cotransporter), which plays a crucial role in neuronal function .
Toxicological Profile
Despite its potential therapeutic applications, compounds containing nitro groups are often associated with toxicity concerns, including carcinogenicity. Studies have highlighted the need for careful evaluation of these compounds in biological systems to assess their safety profiles .
Case Studies
Several case studies illustrate the practical applications and biological evaluations of related compounds:
- Neurodevelopmental Disorders : A study investigated the effects of sulfonamide derivatives on neuronal function in mouse models. The results indicated that modifications to the sulfonamide structure could enhance or diminish inhibitory activity against NKCC1, with implications for treating conditions like autism .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various sulfonyl chlorides, including those structurally related to this compound. The findings suggested promising activity against Gram-positive bacteria, warranting further exploration into their mechanisms .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO, HSO | 85 |
| Fluorination | FSOH or other fluorinating agents | 75 |
| Sulfonation | ClSO, heat | 90 |
Table 2: Biological Activity Comparison
| Compound | Target | IC50 (µM) | Comments |
|---|---|---|---|
| 2-Fluoro-5-methyl-4-nitrobenzene | NKCC1 | 12 | Moderate inhibitor |
| Bumetanide | NKCC1 | 10 | Known diuretic |
| Sulfonamide derivative A | Bacterial strain | 15 | Effective against Gram-positive |
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-methyl-4-nitrobenzenesulphonyl chloride, and how do reaction conditions influence yield?
Answer: The synthesis of aromatic sulphonyl chlorides typically involves sulphonation followed by halogenation. For structurally similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), methods include:
- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] as chlorinating agents, with catalytic N-methylacetamide or N,N-dimethylformamide (DMF) to enhance reactivity .
- Solvent effects : Dichloromethane (DCM) is commonly used due to its low boiling point and inertness. Refluxing in benzene or DCM at 50°C for 4–12 hours achieves moderate yields (~60–75%) .
- Temperature control : Lower temperatures (0–20°C) reduce side reactions like over-nitration or decomposition, critical for nitro-group stability .
Purification : Vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) isolates the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Spectroscopic analysis :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities. Retention time consistency vs. standards ensures purity >95% .
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl percentages to confirm stoichiometry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulphonyl chloride group in nucleophilic substitution reactions?
Answer: The sulphonyl chloride group (-SO₂Cl) is highly electrophilic due to electron-withdrawing nitro and fluorine substituents. Key factors:
- Electronic effects : The nitro group at position 4 and fluorine at position 2 polarize the aromatic ring, enhancing the electrophilicity of the sulphur atom.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, accelerating reactions with amines or alcohols .
- Steric hindrance : The methyl group at position 5 may slow down reactions with bulky nucleophiles. Computational studies (DFT) can model charge distribution and predict reactivity .
Q. How can contradictory literature data on the stability of nitro-aromatic sulphonyl chlorides be resolved?
Answer: Discrepancies in stability reports often arise from:
- Storage conditions : Hydrolysis is minimized by storing under anhydrous conditions (e.g., molecular sieves) at -20°C. Degradation products (e.g., sulphonic acids) form in humid environments .
- Analytical methods : NMR may underestimate decomposition if byproducts are volatile. Combine with mass spectrometry (LC-MS) to detect trace hydrolysis .
- Synthetic pathways : Impurities from incomplete chlorination (e.g., residual sulphonic acids) can alter stability. Optimize reaction time and stoichiometry (e.g., excess SOCl₂) .
Q. What role does this compound play in medicinal chemistry, particularly in designing enzyme inhibitors?
Answer: The sulphonyl chloride moiety is a versatile warhead for covalent inhibition. Applications include:
- Protease inhibitors : React with catalytic serine residues (e.g., in thrombin or trypsin-like proteases) to form stable sulphonate esters .
- Kinase targeting : The nitro group facilitates π-stacking with hydrophobic pockets, while fluorine enhances metabolic stability. Example: Analogues of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show activity against tyrosine kinases .
- Prodrug synthesis : Conjugation with amines or alcohols via sulphonamide/sulphonate linkages improves solubility .
Methodological Challenges and Solutions
Q. How can researchers mitigate hazards associated with handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties .
- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate to convert sulphonyl chloride to non-volatile sulphonates .
- Waste disposal : Hydrolyze residues with aqueous NaOH (pH >10) before disposal .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Gaussian or ORCA software models charge distribution and Fukui indices to identify reactive sites .
- Molecular docking (AutoDock Vina) : Predict binding affinities with target enzymes by simulating sulphonyl chloride interactions with active-site residues .
- QSPR models : Relate substituent effects (e.g., Hammett σ constants for nitro/fluoro groups) to reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
